Ceftetrame

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

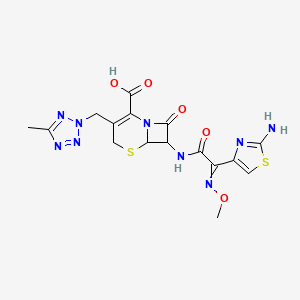

Ceftetrame, also known as cefteram, is a semisynthetic, third-generation cephalosporin compound with broad-spectrum antibacterial activity. It is a β-lactam antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria. This compound is formulated as a pivoxil ester prodrug to enhance its bioavailability for oral administration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ceftetrame is synthesized through a series of chemical reactions involving the incorporation of various functional groups. The synthesis typically involves the following steps:

Formation of the β-lactam ring: This is achieved through the cyclization of a suitable precursor.

Incorporation of the thiazole ring: The thiazole ring is introduced through a nucleophilic substitution reaction.

Formation of the methoxyimino group: This group is added through an oximation reaction.

Introduction of the tetrazole ring: The tetrazole ring is incorporated through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or continuous flow reactors: These are used to carry out the chemical reactions under controlled conditions.

Purification steps: These include crystallization, filtration, and chromatography to isolate and purify the final product.

Formulation: The purified this compound is formulated as a pivoxil ester prodrug to enhance its oral bioavailability.

Chemical Reactions Analysis

Types of Reactions

Ceftetrame undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring and other functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

Sulfoxides and sulfones: Formed through oxidation reactions.

Reduced forms: Formed through reduction reactions.

Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Ceftetrame has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of β-lactam antibiotics.

Biology: Employed in studies to understand the mechanisms of bacterial resistance.

Medicine: Investigated for its efficacy in treating bacterial infections, including those caused by resistant strains.

Industry: Used in the development of new antibacterial agents and formulations.

Mechanism of Action

Ceftetrame exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. These proteins are involved in the final stages of cell wall synthesis, including the cross-linking of peptidoglycan chains. By inhibiting these proteins, this compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Ceftetrame is compared with other third-generation cephalosporins, such as cefetamet and ceftriaxone.

Similar Compounds

Cefetamet: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Ceftriaxone: A widely used third-generation cephalosporin with a longer half-life and broader spectrum of activity.

Uniqueness

This compound is unique in its formulation as a pivoxil ester prodrug, which enhances its oral bioavailability. Additionally, it has shown excellent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains .

Properties

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPUSVIQHBDITA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N9O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861049 |

Source

|

| Record name | 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-Trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784484.png)

![Sodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B10784506.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10784533.png)

![Cgp 42112A, [125I]-](/img/structure/B10784569.png)

![4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol](/img/structure/B10784595.png)